

Application of 2-Furancarboxylic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Furancarboxylic acid

Cat. No.: B1666266

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This document provides a comprehensive overview of the application of **2-furancarboxylic acid** and its primary derivative, 2,5-furandicarboxylic acid (FDCA), in polymer chemistry. It includes detailed experimental protocols for the synthesis of various furan-based polymers, quantitative data on their properties, and diagrams illustrating key processes.

Introduction

2-Furancarboxylic acid is a bio-based platform chemical that serves as a crucial precursor to 2,5-furandicarboxylic acid (FDCA). FDCA is a renewable alternative to petroleum-derived terephthalic acid, a major component in the production of polyesters like polyethylene terephthalate (PET). The resulting furan-based polymers, such as poly(ethylene furanoate) (PEF), exhibit excellent thermal stability, superior gas barrier properties, and enhanced mechanical strength, making them attractive for applications in packaging, textiles, and potentially drug delivery systems.^[1]

I. Synthesis of Furan-Based Polyesters: Poly(ethylene furanoate) (PEF)

The most prominent application of FDCA is in the synthesis of PEF. The typical method for PEF synthesis is a two-stage melt polycondensation process.^[2]

Experimental Protocol: Two-Stage Melt Polycondensation for PEF Synthesis

1. Esterification Stage:

- Reactants: 2,5-Furandicarboxylic acid (FDCA) and ethylene glycol (EG) in a molar ratio of 1:1.5 to 1:2.2.[3]
- Catalyst: Antimony trioxide (Sb_2O_3), zinc acetate, or titanium butoxide (400 ppm).[3][4]
- Procedure:
 - Charge the FDCA, EG, and catalyst into a reaction vessel equipped with a stirrer and a condenser.
 - Heat the mixture under a nitrogen atmosphere to a temperature range of 160-190°C.
 - Maintain the reaction for 2-4 hours to facilitate the esterification reaction, forming bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHEF) oligomers and removing water.

2. Polycondensation Stage:

- Procedure:
 - Gradually increase the temperature to 210-250°C.
 - Simultaneously, reduce the pressure slowly to a high vacuum (typically <1 mbar) to facilitate the removal of excess ethylene glycol and drive the polymerization forward.
 - Continue the reaction for 2-4 hours until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the molten polymer.
 - The resulting PEF polymer is then extruded and pelletized.

3. Solid-State Polymerization (SSP) (Optional):

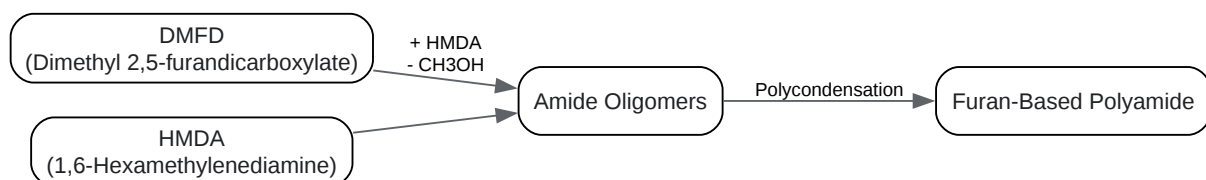
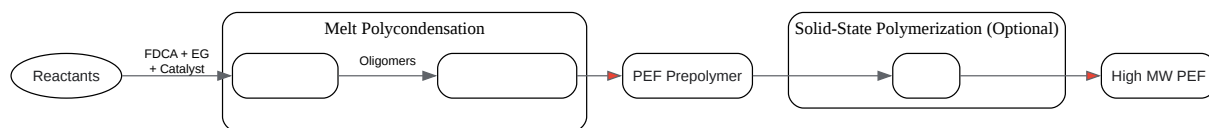
- To achieve higher molecular weights suitable for applications like bottle manufacturing, a solid-state polymerization step can be employed.

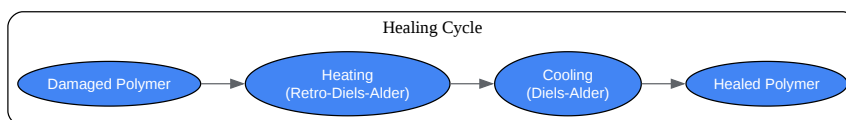
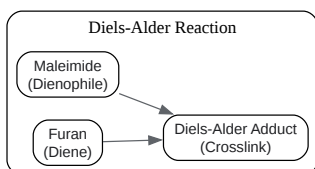
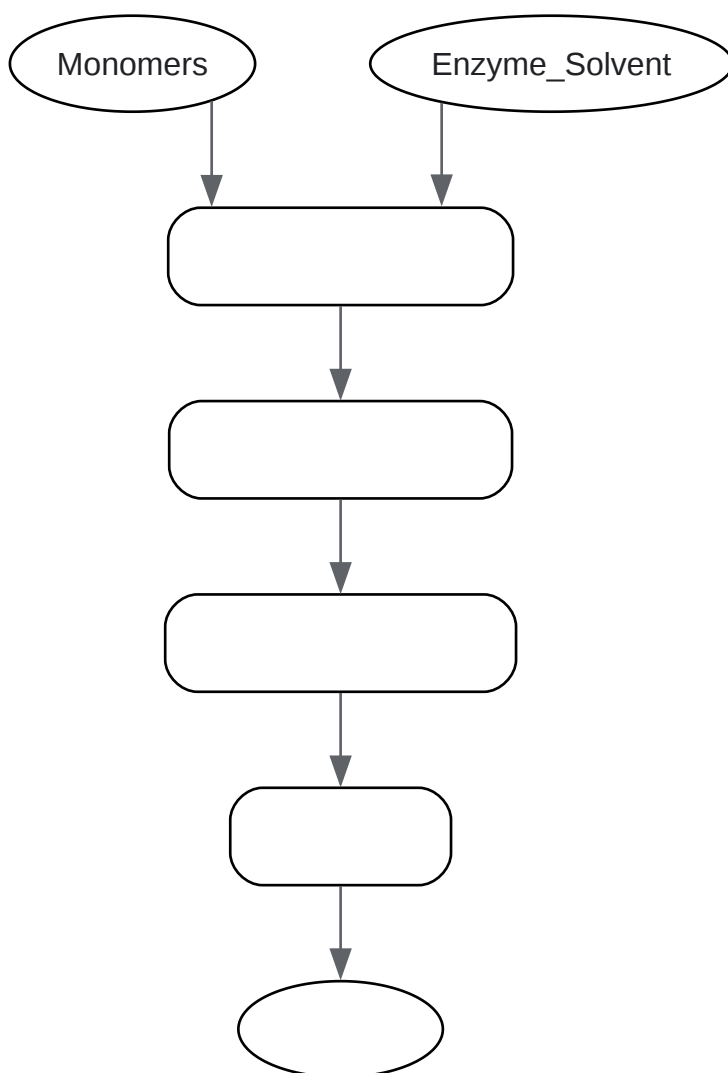
- Procedure:
 - The PEF prepolymer from the melt polycondensation is ground into a powder.
 - The powder is heated to a temperature between its glass transition temperature (T_g) and melting temperature (T_m), typically around 190-205°C, under a vacuum or a flow of inert gas for several hours (e.g., 6 hours).

Data Presentation: Thermal and Mechanical Properties of PEF

Property	Value	References
Glass Transition Temperature (T_g)	75-87 °C	
Melting Temperature (T_m)	210-235 °C	
Decomposition Temperature (T_d)	~350 °C	
Young's Modulus	1.9-2.0 GPa	
Tensile Strength	45-84 MPa	
Oxygen Barrier Improvement (vs. PET)	6-10x better	

Diagrams





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